N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
Description
This compound features a thiazole ring substituted at the 4-position with a 2-oxoethyl group bearing a 3-(trifluoromethyl)phenylamino moiety. The trifluoromethyl (CF₃) group is a key pharmacophore, known to improve metabolic stability and binding affinity due to its electron-withdrawing and lipophilic properties .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-7-4-8-14(9-13)23-16(26)10-15-11-28-18(24-15)25-17(27)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGASDBWHPACTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which leads to a lowering of the pKa of the cyclic carbamate. This interaction enhances the compound’s ability to inhibit the reverse transcriptase enzyme.
Biochemical Pathways
It’s known that the inhibition of the reverse transcriptase enzyme can disrupt the replication of certain viruses, such as hiv.
Pharmacokinetics
The presence of the -cf3 group and its interaction with the protein may influence these properties.
Result of Action
The result of this compound’s action is the inhibition of the reverse transcriptase enzyme, which can potentially disrupt the replication of certain viruses. This could lead to a decrease in viral load and an improvement in the condition of patients suffering from diseases caused by these viruses.
Biochemical Analysis
Biochemical Properties
Compounds containing thiazole rings have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Biological Activity
N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula . The presence of the trifluoromethyl group is notable for its influence on biological activity, particularly in terms of lipophilicity and binding interactions with biological targets.
Mechanistic Insights
Research indicates that compounds containing thiazole and benzamide moieties often exhibit significant biological activities, including:
- Antitumor Activity : The thiazole ring has been associated with anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and others.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
Antitumor Efficacy
The following table summarizes the antitumor activity of related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.5 | COX-2 inhibition |
| Compound B | A549 | 20.0 | LOX inhibition |
| N-(4-(2-oxo... | MCF-7 | TBD | TBD |
Note : TBD = To Be Determined.
Enzyme Inhibition Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit enzyme inhibition as follows:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | 10.4 |
| COX-2 | Non-competitive | 5.4 |
| LOX | Mixed-type | 7.7 |
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated a series of thiazole derivatives, including the target compound, against various cancer cell lines. The results indicated that the presence of the trifluoromethyl group significantly enhanced cytotoxicity, with IC50 values indicating strong potential for further development.
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of similar benzamide derivatives. The findings suggested that these compounds could effectively reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases.
Scientific Research Applications
Key Features
- Molecular Weight : 366.3 g/mol
- IUPAC Name : 2-(N-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Anticancer Activity
Research has indicated that compounds similar to N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole-benzamide compounds significantly reduced cell viability in MCF-7 breast cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It appears to modulate pathways involved in neurodegeneration, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study : In preclinical models, this compound was shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Anti-inflammatory Properties
Research suggests that this compound may possess anti-inflammatory effects, making it a candidate for treating autoimmune diseases and chronic inflammatory conditions.
Case Study : A publication in the International Journal of Molecular Sciences reported that thiazole derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential use as anti-inflammatory agents .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Effects on the Phenylamino Group
- 4-Ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide (): Structural Difference: Incorporates a 3-trifluoromethylbenzyl group instead of the 3-(trifluoromethyl)phenylaminoethyl chain. Biological Relevance: Demonstrated potent activity in kinase inhibition assays, suggesting that the benzyl substitution may enhance target engagement compared to aminoethyl linkages . Data Table 1: Substituent Comparison
- Fluorophenyl Derivatives (): N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 921863-56-1) and 4-fluorophenyl analog (CAS 941943-43-7):
- Structural Difference: Fluorine substitution at the 3- or 4-position of the phenyl ring and dimethoxy groups on the benzamide.
- Impact: Fluorine enhances electronegativity, while methoxy groups improve solubility. The 4-fluorophenyl analog showed higher metabolic stability in preliminary assays compared to the 3-fluoro derivative .
Modifications to the Benzamide Core
- 4-Chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (): Structural Difference: Chlorine substituent on the benzamide and a 2-methoxyphenethyl group.
- N-(Benzo[d]thiazol-2-yl)-4-((4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide (): Structural Difference: Benzo[d]thiazole replaces the phenylamino group, and a triazole linker is introduced. Synthetic Efficiency: Achieved 97% yield via click chemistry, highlighting the advantage of modular synthesis for complex analogs .
Core Scaffold Variations
- 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (): Structural Difference: Coumarin (2-oxochromen) replaces the 2-oxoethyl-(3-CF₃-C₆H₄-NH) group. Functional Impact: The coumarin core introduces fluorescence properties, useful in cellular imaging but may reduce target specificity compared to the non-fluorescent target compound .
- N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives (): Structural Difference: Thiazolidinone ring instead of thiazole, with variable aryl substitutions. Bioactivity: Fluorinated analogs (e.g., 4c, 4d) exhibited urease inhibition (IC₅₀ = 12–18 µM), suggesting that core flexibility influences enzyme targeting .
Q & A
Q. What are the optimized synthetic routes for N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones .
- Step 2 : Coupling of the trifluoromethylphenylamino group using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
- Step 3 : Final benzamide conjugation via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (0–5°C) to prevent hydrolysis .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 0–5°C (Step 3) | Minimizes side reactions | |
| Solvent | DMF or DCM | Enhances reagent solubility | |
| Reaction Time | 12–24 hrs (Step 2) | Ensures complete coupling |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., trifluoromethyl group at δ 110–120 ppm in 13C NMR) and confirms amide bond formation .
- LC-MS/ESI-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to identify the biological targets of this compound, particularly in enzyme or receptor modulation?
- Methodological Answer :
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Molecular Docking : Screen against protein databases (e.g., PDB) focusing on kinases or GPCRs due to thiazole/benzamide motifs .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics (KD) and functional assays (e.g., ATPase inhibition) .
Q. How should contradictions in reported biological activity data (e.g., IC50 variability) be addressed?
- Methodological Answer :
- Source of Variability : Differences in assay conditions (e.g., pH, ionic strength) or compound purity.
- Resolution Strategies :
| Strategy | Example Application | Source |
|---|---|---|
| Repurification | HPLC to ensure ≥98% purity | |
| Standardized Assays | Use ATP concentration controls | |
| Orthogonal Validation | Compare fluorescence vs. luminescence readouts |
Q. What strategies are effective in conducting structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications :
- Replace the trifluoromethyl group with Cl/CF3 to assess hydrophobicity effects .
- Vary benzamide substituents (e.g., methoxy, nitro) to probe electronic effects .
- Functional Group Analysis :
| Modification | Observed Impact on Activity | Source |
|---|---|---|
| Trifluoromethyl removal | ↓ Binding affinity to kinase X | |
| Thiazole → oxadiazole | ↑ Solubility but ↓ potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
